Cas no 1227664-10-9 (Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate)

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate structure
1227664-10-9 structure
商品名:Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate
CAS番号:1227664-10-9
MF:C12H17BO4S
メガワット:268.13698
MDL:MFCD16996380
CID:842272

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate 化学的及び物理的性質

名前と識別子

    • Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate
    • 2-Methoxycarbonylthiophene-3-boronic acid pinacol ester
    • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thiophenecarboxylic acid methyl ester
    • MDL: MFCD16996380
    • インチ: InChI=1S/C12H19BO5S/c1-11(2,15)12(3,4)18-13(16)8-6-7-19-9(8)10(14)17-5/h6-7,15-16H,1-5H3
    • InChIKey: KXQKCUJWJLPQMY-UHFFFAOYSA-N
    • ほほえんだ: CC(C)(C(C)(C)OB(C1=C(C(=O)OC)SC=C1)O)O

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 19
  • 回転可能化学結合数: 6

じっけんとくせい

  • 密度みつど: 1.16

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB527694-250mg
2-Methoxycarbonylthiophene-3-boronic acid pinacol ester, 95%; .
1227664-10-9 95%
250mg
€462.80 2025-02-20
Chemenu
CM105305-1g
methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate
1227664-10-9 95%
1g
$*** 2023-04-03
eNovation Chemicals LLC
D683008-1g
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thiophenecarboxylic acid methyl ester
1227664-10-9 95%
1g
$685 2024-05-24
Chemenu
CM105305-250mg
methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate
1227664-10-9 95%
250mg
$*** 2023-04-03
abcr
AB527694-1 g
2-Methoxycarbonylthiophene-3-boronic acid pinacol ester, 95%; .
1227664-10-9 95%
1g
€1,086.70 2023-07-11
Alichem
A169006956-1g
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate
1227664-10-9 95%
1g
$775.92 2023-09-03
abcr
AB527694-500 mg
2-Methoxycarbonylthiophene-3-boronic acid pinacol ester, 95%; .
1227664-10-9 95%
500MG
€789.40 2023-07-11
eNovation Chemicals LLC
Y0998472-1g
3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophene-2-carboxylic acid methyl ester
1227664-10-9 95%
1g
$800 2024-08-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBEB10726-1G
methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate
1227664-10-9 95%
1g
¥ 4,686.00 2023-04-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBEB10726-5G
methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate
1227664-10-9 95%
5g
¥ 14,058.00 2023-04-03

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate 関連文献

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylateに関する追加情報

Methyl 3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Thiophene-2-Carboxylate: A Comprehensive Overview

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate, with CAS No. 1227664-10-9, is a compound of significant interest in the field of organic chemistry and materials science. This compound is notable for its unique structure and potential applications in various research areas. The molecule consists of a thiophene ring substituted with a methyl ester group and a dioxaborolane moiety. The combination of these functional groups makes it a versatile building block for further chemical modifications and applications.

The dioxaborolane group in the molecule is particularly intriguing due to its potential for boron-based chemistry. Recent studies have highlighted the importance of boron-containing compounds in areas such as catalysis and materials synthesis. For instance, the use of dioxaborolane moieties in cross-coupling reactions has been explored as a means to construct complex organic frameworks with high precision. This compound serves as an excellent precursor for such reactions, offering a platform for the synthesis of advanced materials with tailored properties.

One of the most promising applications of this compound lies in its potential role in the development of advanced electronic materials. Thiophene derivatives are well-known for their π-conjugated systems, which are essential for electronic conductivity. The presence of the methyl ester group further enhances the molecule's stability and solubility, making it suitable for use in organic electronics. Recent research has demonstrated that thiophene-based materials can be employed in flexible electronics and optoelectronic devices, opening up new avenues for this compound's utilization.

In addition to its electronic applications, this compound has also garnered attention in the field of medicinal chemistry. The thiophene ring is a common structural motif in many bioactive compounds due to its ability to interact with biological targets such as enzymes and receptors. The dioxaborolane group introduces additional functional diversity, potentially enabling the design of novel drug candidates with enhanced pharmacological properties. Researchers are actively exploring the use of this compound as a scaffold for drug discovery efforts.

From a synthetic perspective, the preparation of Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate involves a series of well-established organic reactions. The synthesis typically begins with the preparation of the thiophene derivative followed by its functionalization with the dioxaborolane group. Recent advancements in catalytic methods have streamlined these processes, enabling higher yields and greater control over product quality.

Looking ahead, the integration of this compound into more complex molecular architectures is expected to drive further innovation across multiple disciplines. Its unique combination of functional groups positions it as a valuable tool for researchers aiming to develop next-generation materials and therapeutic agents.

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Amadis Chemical Company Limited
(CAS:1227664-10-9)Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate
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清らかである:99%
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